molecular formula C16H12F3N3O2S B2933513 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide CAS No. 955963-64-1

4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide

Cat. No.: B2933513
CAS No.: 955963-64-1
M. Wt: 367.35
InChI Key: UNTCFXLVDXOUBZ-UHFFFAOYSA-N
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Description

4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-(trifluoromethyl)acetophenone with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)phenylhydrazine.

  • Coupling with Benzenesulfonyl Chloride: : The next step involves coupling the synthesized pyrazole with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

  • Oxidation and Reduction: : The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s pharmacological properties.

  • Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed, leading to the formation of sulfonic acids and amines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Oxidized forms of the sulfonamide group.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions and protein interactions.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide
  • **4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonyl chloride
  • **4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonic acid

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group with a pyrazole ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific binding affinities, which are not as pronounced in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)13-3-1-2-11(8-13)12-9-21-22(10-12)14-4-6-15(7-5-14)25(20,23)24/h1-10H,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTCFXLVDXOUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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